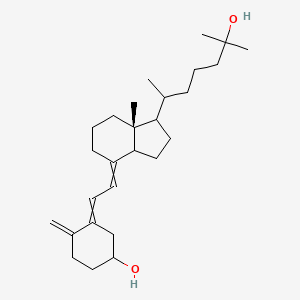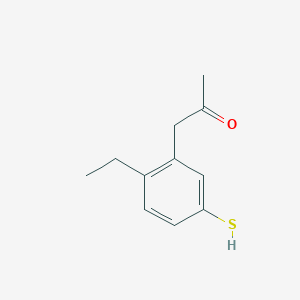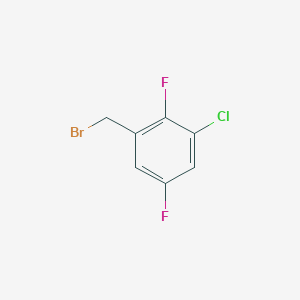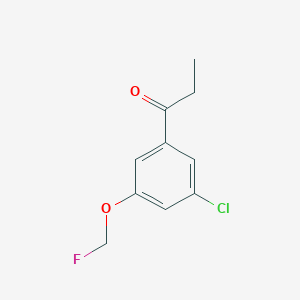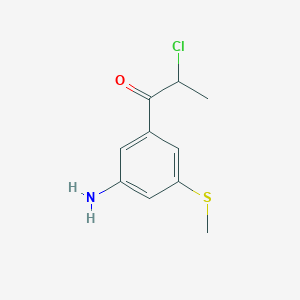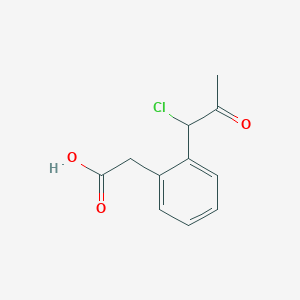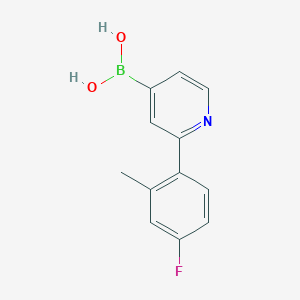
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis, ensuring the consistent production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is employed in the production of advanced materials and fine chemicals .
Mecanismo De Acción
The mechanism of action for (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid to palladium, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination cycles .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 4-Pyridinylboronic acid
- 4-(4-Pyridinyl)phenylboronic acid
Uniqueness: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that require these functional groups .
Propiedades
Fórmula molecular |
C12H11BFNO2 |
|---|---|
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
[2-(4-fluoro-2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BFNO2/c1-8-6-10(14)2-3-11(8)12-7-9(13(16)17)4-5-15-12/h2-7,16-17H,1H3 |
Clave InChI |
GFOAANYGBLESDZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C2=C(C=C(C=C2)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


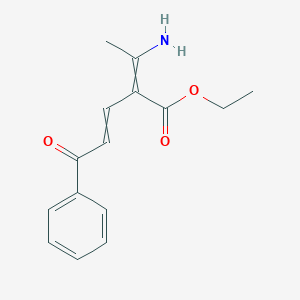

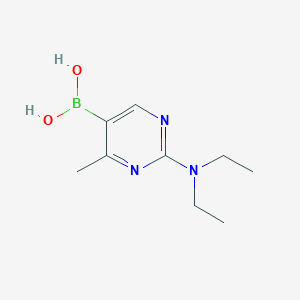
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)

